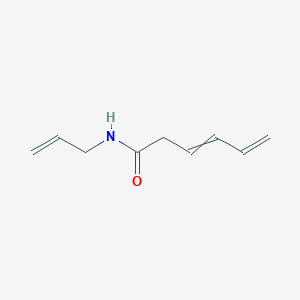silane CAS No. 84029-11-8](/img/structure/B14413299.png)
[1-(Butylsulfanyl)prop-2-en-1-yl](trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Butylsulfanyl)prop-2-en-1-ylsilane: is an organosilicon compound characterized by the presence of a butylsulfanyl group attached to a prop-2-en-1-yl chain, which is further bonded to a trimethylsilane group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Butylsulfanyl)prop-2-en-1-ylsilane typically involves the reaction of allyltrimethylsilane with butylthiol in the presence of a suitable catalyst. The reaction conditions often include:
Catalyst: A base such as sodium hydride or potassium tert-butoxide.
Solvent: An aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring safe handling of reagents and products.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The butylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The double bond in the prop-2-en-1-yl chain can be reduced to form the corresponding saturated compound.
Substitution: The trimethylsilane group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable base.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding saturated silane.
Substitution: Formation of various substituted silanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: Used as a precursor in the synthesis of catalysts for organic transformations.
Material Science: Incorporated into polymers to enhance their properties, such as thermal stability and hydrophobicity.
Biology and Medicine:
Drug Delivery: Potential use in the development of drug delivery systems due to its ability to modify surface properties of nanoparticles.
Bioconjugation: Utilized in the synthesis of bioconjugates for targeted drug delivery and imaging.
Industry:
Coatings: Applied in the formulation of coatings to improve adhesion and durability.
Electronics: Used in the production of silicon-based materials for electronic devices.
Mecanismo De Acción
The mechanism of action of 1-(Butylsulfanyl)prop-2-en-1-ylsilane largely depends on its application. In catalysis, it acts as a ligand or a precursor to active catalytic species. In drug delivery, it modifies the surface properties of nanoparticles, enhancing their interaction with biological targets. The molecular targets and pathways involved vary based on the specific application and the functional groups present in the compound.
Comparación Con Compuestos Similares
- 1-(Butylsulfanyl)prop-2-en-1-ylsilane
- 1-(Butylsulfanyl)prop-2-en-1-ylsilane
- 1-(Butylsulfanyl)prop-2-en-1-ylsilane
Comparison:
- Structural Differences: The primary difference lies in the substituents attached to the silicon atom. These variations can significantly impact the compound’s reactivity and applications.
- Reactivity: The presence of different substituents can alter the compound’s reactivity towards oxidation, reduction, and substitution reactions.
- Applications: While similar compounds may share some applications, the unique combination of the butylsulfanyl group and the trimethylsilane group in 1-(Butylsulfanyl)prop-2-en-1-ylsilane) provides distinct advantages in specific applications, such as enhanced stability and specific interactions in catalysis and material science.
Propiedades
Número CAS |
84029-11-8 |
|---|---|
Fórmula molecular |
C10H22SSi |
Peso molecular |
202.43 g/mol |
Nombre IUPAC |
1-butylsulfanylprop-2-enyl(trimethyl)silane |
InChI |
InChI=1S/C10H22SSi/c1-6-8-9-11-10(7-2)12(3,4)5/h7,10H,2,6,8-9H2,1,3-5H3 |
Clave InChI |
VJTZMHOPCHCPBP-UHFFFAOYSA-N |
SMILES canónico |
CCCCSC(C=C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


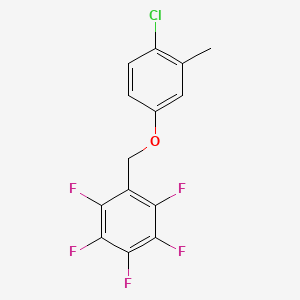
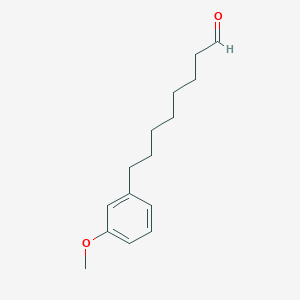
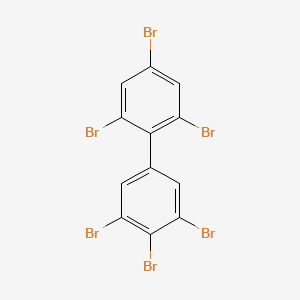
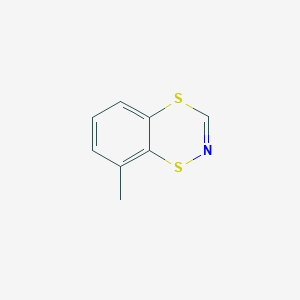
![8-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14413243.png)
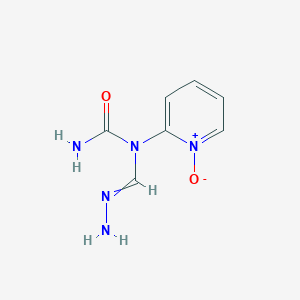
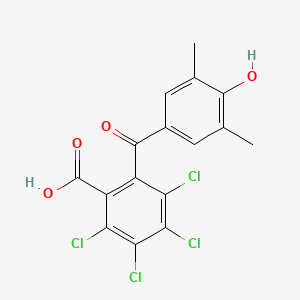
![7-Methoxy-1-methyl-3-methylidene-1-azaspiro[4.5]dec-6-ene](/img/structure/B14413258.png)
![(E)-1-(4-Methylphenyl)-2-{3-[(Z)-(4-methylphenyl)-ONN-azoxy]phenyl}diazene](/img/structure/B14413264.png)

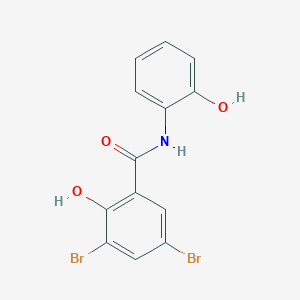

![tert-Butyl [(4S)-2-oxo-1,3-oxazolidin-4-yl]carbamate](/img/structure/B14413289.png)
